H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH
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Overview
Description
The compound “H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH” is a synthetic peptide composed of multiple amino acids in their DL-forms This peptide is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid (DL-Leu) is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid (DL-xiIle) is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis with high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
The peptide “H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH” can undergo various chemical reactions, including:
Oxidation: Oxidation of specific amino acid residues such as DL-Trp and DL-His.
Reduction: Reduction of disulfide bonds if present.
Substitution: Substitution reactions involving side chains of amino acids like DL-Lys and DL-Arg.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophilic reagents for side chain modifications.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DL-Trp can lead to the formation of N-formylkynurenine.
Scientific Research Applications
The peptide “H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH” has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in biological processes and interactions with proteins.
Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery system.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific sequence and structure of the peptide.
Comparison with Similar Compounds
Similar Compounds
H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-Ile-DL-Leu-OH: Similar sequence but with L-Ile instead of xiIle.
H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-Val-DL-Leu-OH: Similar sequence but with DL-Val instead of xiIle.
Properties
IUPAC Name |
2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H88N16O10/c1-5-36(4)50(56(82)73-47(59(85)86)28-35(2)3)74-53(79)45(30-38-32-67-42-19-10-9-18-40(38)42)71-55(81)49-23-14-26-75(49)57(83)44(21-13-25-66-60(63)64)70-52(78)43(20-11-12-24-61)69-54(80)48-22-15-27-76(48)58(84)46(31-39-33-65-34-68-39)72-51(77)41(62)29-37-16-7-6-8-17-37/h6-10,16-19,32-36,41,43-50,67H,5,11-15,20-31,61-62H2,1-4H3,(H,65,68)(H,69,80)(H,70,78)(H,71,81)(H,72,77)(H,73,82)(H,74,79)(H,85,86)(H4,63,64,66) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKGJJMTAAGKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H88N16O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1193.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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